N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups, including a difluorobenzenesulfonyl group, an oxazinan ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the difluorobenzenesulfonyl group. The oxazinan ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone. The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 2,5-difluorobenzenesulfonyl chloride. The final step involves coupling the oxazinan intermediate with the furan moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazinan ring can be reduced to form the corresponding amine.
Substitution: The difluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxazinan ring can produce the corresponding amine.
Scientific Research Applications
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its potential antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The oxazinan ring and furan moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
- N’-[(2-chlorophenyl)methyl]-N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Uniqueness
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of the furan moiety, which imparts additional biological activity and chemical reactivity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O6S/c19-12-4-5-14(20)15(9-12)30(26,27)23-6-2-8-29-16(23)11-22-18(25)17(24)21-10-13-3-1-7-28-13/h1,3-5,7,9,16H,2,6,8,10-11H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVWPQJQBHBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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